molecular formula C14H23NO4 B14190148 3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol CAS No. 922148-03-6

3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol

Cat. No.: B14190148
CAS No.: 922148-03-6
M. Wt: 269.34 g/mol
InChI Key: GMPOAXJJARGAHJ-UHFFFAOYSA-N
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Description

3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol is an organic compound that features a phenol group substituted with an ethylamino chain containing multiple ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as pyridine and catalysts like sodium hydride to facilitate the etherification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Various substituted phenols and ethers.

Scientific Research Applications

3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol involves its interaction with molecular targets such as enzymes and receptors. The ethoxy groups enhance its solubility and facilitate its transport across biological membranes. The phenol group can form hydrogen bonds with target molecules, while the amino group can participate in electrostatic interactions, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-Hydroxyethoxy)ethoxy]ethanol: Similar structure but lacks the phenol group.

    3,6,9-Trioxadecylamine: Contains a similar ethoxy chain but different functional groups.

    Triethylene glycol monoamine: Similar ethoxy chain but different terminal groups.

Uniqueness

3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol is unique due to its combination of a phenol group with an ethylamino chain containing multiple ethoxy groups. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

922148-03-6

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

3-[ethyl-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]phenol

InChI

InChI=1S/C14H23NO4/c1-2-15(13-4-3-5-14(17)12-13)6-8-18-10-11-19-9-7-16/h3-5,12,16-17H,2,6-11H2,1H3

InChI Key

GMPOAXJJARGAHJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOCCOCCO)C1=CC(=CC=C1)O

Origin of Product

United States

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